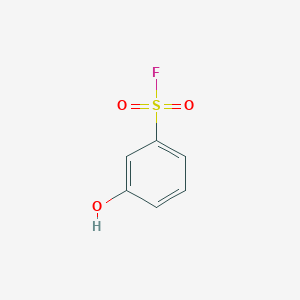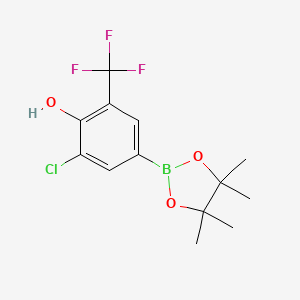
5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Éster de pinacol del ácido 5-cloro-4-hidroxi-3-(trifluorometil)fenilborónico: es un compuesto organobórico ampliamente utilizado en la síntesis orgánica, particularmente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura. Este compuesto es apreciado por su capacidad para formar enlaces carbono-carbono en condiciones suaves, lo que lo convierte en un reactivo versátil en la síntesis de moléculas orgánicas complejas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación del éster de pinacol del ácido 5-cloro-4-hidroxi-3-(trifluorometil)fenilborónico generalmente implica la reacción del ácido 5-cloro-4-hidroxi-3-(trifluorometil)fenilborónico con pinacol en presencia de un agente deshidratante. La reacción generalmente se lleva a cabo en un solvente orgánico como tetrahidrofurano o diclorometano a temperatura ambiente. La mezcla de reacción se purifica luego por cromatografía en columna para obtener el éster deseado .
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia del proceso .
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo, lo que lleva a la formación de quinonas.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos cloro o trifluorometil, dando como resultado la formación de varios derivados reducidos.
Sustitución: El compuesto es altamente reactivo en reacciones de sustitución nucleofílica, especialmente en la posición cloro.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como hidruro de litio y aluminio y borohidruro de sodio se utilizan comúnmente.
Sustitución: Los nucleófilos como aminas y tioles se utilizan a menudo en reacciones de sustitución.
Productos principales:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Derivados reducidos con grupos cloro o trifluorometil modificados.
Sustitución: Ésteres de fenilborónico sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química:
Acoplamiento de Suzuki-Miyaura: Ampliamente utilizado en la formación de enlaces carbono-carbono en la síntesis de moléculas orgánicas complejas.
Catálisis: Actúa como catalizador en varias reacciones orgánicas, mejorando las velocidades de reacción y la selectividad.
Biología y medicina:
Desarrollo de fármacos: Utilizado en la síntesis de intermediarios farmacéuticos e ingredientes farmacéuticos activos.
Terapia de captura de neutrones de boro: Posible aplicación como portador de boro para la terapia contra el cáncer dirigida.
Industria:
Ciencia de los materiales: Utilizado en el desarrollo de materiales avanzados, incluidos polímeros y nanomateriales.
Agricultura: Empleado en la síntesis de agroquímicos y pesticidas.
Mecanismo De Acción
El compuesto ejerce sus efectos principalmente a través de su capacidad para participar en reacciones de acoplamiento cruzado de Suzuki-Miyaura. El mecanismo implica la formación de un complejo de paladio, que facilita la transferencia del grupo éster borónico a un compañero electrófilo, lo que da como resultado la formación de un nuevo enlace carbono-carbono. Los objetivos moleculares incluyen varios sustratos orgánicos, y las vías involucradas están principalmente relacionadas con las reacciones de acoplamiento cruzado catalizadas por paladio .
Comparación Con Compuestos Similares
Compuestos similares:
- Éster de pinacol del ácido fenilborónico
- Éster de pinacol del ácido 4-hidroxifenilborónico
- Éster de pinacol del ácido 3,5-bis(trifluorometil)fenilborónico
Comparación:
- Singularidad: La presencia de los grupos cloro y trifluorometil en el éster de pinacol del ácido 5-cloro-4-hidroxi-3-(trifluorometil)fenilborónico imparte una reactividad y selectividad únicas en varias reacciones orgánicas. Estos grupos funcionales mejoran la capacidad del compuesto para participar en reacciones de acoplamiento cruzado y brindan sitios adicionales para una mayor funcionalización.
- Reactividad: En comparación con el éster de pinacol del ácido fenilborónico, los grupos cloro y trifluorometil aumentan la reactividad del compuesto hacia los nucleófilos y electrófilos, lo que lo hace más versátil en aplicaciones sintéticas .
Propiedades
Fórmula molecular |
C13H15BClF3O3 |
|---|---|
Peso molecular |
322.52 g/mol |
Nombre IUPAC |
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)7-5-8(13(16,17)18)10(19)9(15)6-7/h5-6,19H,1-4H3 |
Clave InChI |
YEYAEMZYDDNXKQ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


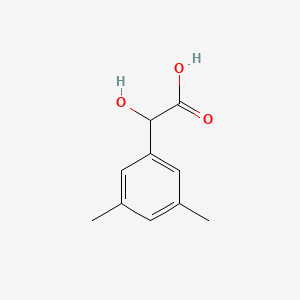

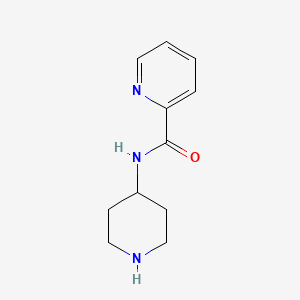
![2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile](/img/structure/B12280483.png)
![5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B12280487.png)


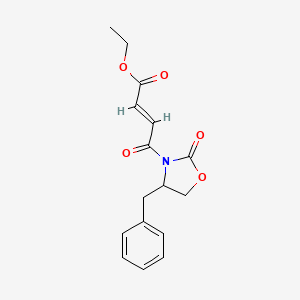
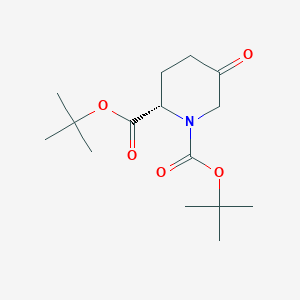
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12280507.png)
![Ethyl thieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12280510.png)

![5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B12280533.png)
